Tme-cgmp

Description

Properties

CAS No. |

61756-21-6 |

|---|---|

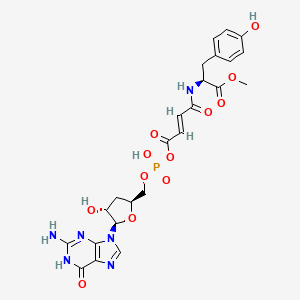

Molecular Formula |

C24H27N6O12P |

Molecular Weight |

622.5 g/mol |

IUPAC Name |

[[(2S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (E)-4-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C24H27N6O12P/c1-39-23(36)15(8-12-2-4-13(31)5-3-12)27-17(33)6-7-18(34)42-43(37,38)40-10-14-9-16(32)22(41-14)30-11-26-19-20(30)28-24(25)29-21(19)35/h2-7,11,14-16,22,31-32H,8-10H2,1H3,(H,27,33)(H,37,38)(H3,25,28,29,35)/b7-6+/t14-,15-,16+,22+/m0/s1 |

InChI Key |

IUNMAHGXVNCTQT-MVOFGVHTSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C(=O)OP(=O)(O)OC[C@@H]2C[C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC(=O)OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C3N=C(NC4=O)N)O |

Origin of Product |

United States |

Biosynthesis of Cgmp

Guanylyl Cyclases (GCs) as Key cGMP Synthesizing Enzymes

Guanylyl cyclases are the enzymatic cornerstone of cGMP production. nih.gov These enzymes facilitate the conversion of GTP into cGMP and pyrophosphate. nih.govnih.gov The activation of GCs is tightly regulated by a variety of extracellular and intracellular signals, ensuring that cGMP is produced at the appropriate time and location within the cell.

Soluble guanylyl cyclase is a heterodimeric protein, typically composed of an alpha (α) and a beta (β) subunit. lagullo.comwikipedia.org This intracellular enzyme is the primary receptor for the signaling molecule nitric oxide (NO). nih.gov The most common isoform is the α1β1 heterodimer, which is found in a wide array of tissues. lagullo.com Each subunit of sGC is organized into four distinct domains: an N-terminal H-NOX (Heme-Nitric oxide/OXygen binding) domain, a PAS (Per-ARNT-Sim)-like domain, a coiled-coil domain, and a C-terminal catalytic domain. wikipedia.orgmdpi.com The heme prosthetic group, which is essential for NO sensing, is located in the H-NOX domain of the β1 subunit. wikipedia.orgmdpi.com

The activation of sGC by nitric oxide is a key event in many physiological signaling pathways. nih.gov NO is produced by nitric oxide synthases (NOS) through the oxidation of L-arginine to L-citrulline. nih.gov Being a small, diffusible molecule, NO can readily travel from its site of synthesis, such as endothelial cells, to nearby target cells like smooth muscle cells. libretexts.org Upon entering the target cell, NO binds to the ferrous iron of the heme group within the β1 subunit of sGC. nih.govwikipedia.org This binding event triggers a conformational change in the enzyme, leading to a significant increase in its catalytic activity and a subsequent rise in intracellular cGMP levels. pnas.orgscienceopen.com This NO-sGC-cGMP pathway is central to processes like vasodilation, where the increased cGMP in smooth muscle cells leads to relaxation and an increase in blood flow. libretexts.orgwikipedia.org

The interaction between NO and the sGC heme group is a multi-step process. mdpi.com Initially, NO binds to the five-coordinate ferrous heme to form a six-coordinate intermediate. mdpi.compnas.org This is followed by the cleavage of the bond between the heme iron and a proximal histidine residue (His-105) of the β1 subunit. pnas.orgnih.gov This bond rupture results in a five-coordinate NO-heme complex, which represents the fully activated state of the enzyme. pnas.orgpnas.org This conformational change is propagated through the protein structure to the catalytic domains, leading to an increase in the rate of GTP conversion to cGMP by several hundred-fold. mdpi.compnas.orgscienceopen.com

Table 1: Key Domains of Soluble Guanylyl Cyclase (sGC)

| Domain | Subunit Location | Function |

| H-NOX Domain | β1 subunit contains the heme-binding site | Senses nitric oxide (NO) wikipedia.orgmdpi.com |

| PAS-like Domain | Both α and β subunits | Involved in protein-protein interactions and signal transduction mdpi.com |

| Coiled-coil Domain | Both α and β subunits | Contributes to the dimerization of the α and β subunits and signal propagation mdpi.comnih.gov |

| Catalytic Domain | C-terminus of both α and β subunits | Forms the active site for the conversion of GTP to cGMP wikipedia.orgmdpi.com |

Particulate guanylyl cyclases are single-pass transmembrane proteins that function as receptors for a family of peptide hormones known as natriuretic peptides (NPs). libretexts.orgnih.gov These receptors possess an extracellular ligand-binding domain, a transmembrane domain, and an intracellular domain with kinase homology and a C-terminal catalytic domain. nih.gov

The activation of pGC is initiated by the binding of specific natriuretic peptides to the extracellular domain of the receptor. mdpi.com This ligand binding induces a conformational change in the receptor, which in turn activates the intracellular guanylyl cyclase domain. mdpi.com This leads to the synthesis of cGMP from GTP, thereby propagating the signal within the cell. nih.gov The pGC-mediated signaling pathway is crucial for regulating blood pressure, blood volume, and electrolyte balance. mdpi.comnih.gov

There are several subtypes of natriuretic peptide receptors, with the most well-characterized being NPR-A (also known as GC-A) and NPR-B (GC-B). nih.gov These receptors exhibit distinct ligand specificities. NPR-A is the primary receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). nih.govnih.gov In contrast, C-type natriuretic peptide (CNP) is the main endogenous ligand for NPR-B. nih.gov A third receptor, NPR-C, binds all three natriuretic peptides but lacks an intracellular guanylyl cyclase domain and is thought to function primarily as a clearance receptor, removing natriuretic peptides from circulation. nih.gov However, some evidence suggests it may also have signaling roles. nih.gov The specific physiological effects of natriuretic peptides are therefore determined by which receptor subtype they bind to and the tissue distribution of that receptor.

Table 2: Particulate Guanylyl Cyclase Receptor Subtypes and Their Ligands

| Receptor Subtype | Also Known As | Primary Ligands | Key Physiological Roles |

| NPR-A | GC-A, NPR1 | Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP) | Regulation of blood pressure and volume, natriuresis, diuresis nih.govmdpi.com |

| NPR-B | GC-B, NPR2 | C-type Natriuretic Peptide (CNP) | Regulation of bone growth, vascular homeostasis nih.gov |

| NPR-C | Clearance Receptor | ANP, BNP, CNP | Primarily clearance of natriuretic peptides from circulation nih.gov |

Particulate Guanylyl Cyclase (pGC)

Guanylate Cyclase Activating Proteins (GCAPs) in Regulation

In the intricate signaling pathways of vertebrate photoreceptor cells, the regulation of guanylate cyclase is of paramount importance for visual phototransduction. This is where Guanylate Cyclase Activating Proteins (GCAPs) play a pivotal role. GCAPs are a family of calcium-binding proteins that modulate the activity of retinal guanylate cyclases (RetGCs) in a calcium-dependent manner. mdpi.com

The primary function of GCAPs is to sense the intracellular calcium concentration and accordingly regulate the synthesis of cGMP. In dark-adapted photoreceptors, calcium levels are relatively high. Under these conditions, calcium-bound GCAPs act as inhibitors of RetGC, thereby suppressing the production of cGMP. mdpi.compnas.org Conversely, in response to light, a signaling cascade leads to the closure of cGMP-gated cation channels, resulting in a decrease in intracellular calcium concentration. This drop in calcium triggers a conformational change in GCAPs, causing them to dissociate from calcium and subsequently bind to and activate RetGC. This activation leads to an increased synthesis of cGMP, which is essential for the recovery phase of the photoresponse and for adapting to different light conditions. drexel.edu

There are two main isoforms of GCAPs, GCAP1 and GCAP2, both of which are involved in the regulation of RetGCs. While they share structural similarities, including EF-hand calcium-binding motifs, they exhibit distinct regulatory properties and interactions with different RetGC isoforms. pnas.org Research has shown that both GCAP1 and GCAP2 contribute significantly to the regulation of cGMP concentration and light adaptation in mammalian cones. The dynamic interplay between calcium, GCAPs, and RetGCs allows for a rapid and sensitive control of cGMP levels, which is crucial for the high temporal resolution of vision.

Regulatory Mechanisms Governing cGMP Production Rates

The rate of cGMP production is governed by a complex interplay of various regulatory mechanisms that ensure its concentration is precisely controlled in a spatial and temporal manner. These mechanisms primarily revolve around the activation and inhibition of the two main types of guanylate cyclases: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC).

The activation of sGC is a key pathway for cGMP production in many cell types. The primary activator of sGC is nitric oxide (NO), a gaseous signaling molecule. derangedphysiology.com When NO binds to the heme prosthetic group of sGC, it induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity and a subsequent surge in cGMP production. This NO-sGC-cGMP pathway is fundamental to a wide range of physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.

Particulate guanylate cyclases, on the other hand, are transmembrane receptors that are activated by the binding of specific peptide hormones to their extracellular domains. thoracickey.com A prominent example is the activation of pGCs by natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). thoracickey.com The binding of these peptides to their respective pGC receptors triggers the intracellular guanylate cyclase domain to convert GTP to cGMP. thoracickey.com This mechanism is central to the regulation of blood pressure and volume homeostasis.

Beyond these primary activation pathways, the rate of cGMP production is also modulated by other factors. The availability of the substrate, GTP, can influence the rate of cGMP synthesis. Furthermore, the expression levels of both sGC and pGC can be regulated under different physiological and pathological conditions, providing a long-term mechanism for controlling cGMP production capacity. The intricate feedback loops involving calcium and GCAPs in photoreceptors, as discussed previously, represent a highly specialized and rapid mechanism for regulating cGMP production rates in response to specific stimuli. mdpi.com The concerted action of these diverse regulatory mechanisms ensures that cGMP signaling is tightly controlled, allowing for its precise involvement in a vast array of cellular functions.

Metabolism and Degradation of Cgmp

Cyclic Nucleotide Phosphodiesterases (PDEs) in cGMP Hydrolysis

The phosphodiesterase superfamily is a large and complex group of enzymes encoded by 11 distinct gene families, designated PDE1 through PDE11. nih.govsigmaaldrich.comnih.govthoracickey.comnih.govnih.govmdpi.comrutgers.eduresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.com These families comprise at least 21 genes, which can generate over 100 different protein isoforms through mechanisms like alternative splicing. nih.gov PDEs share a conserved catalytic domain but differ significantly in their N-terminal regulatory regions, which dictate their specific properties, including substrate specificity, regulation, and subcellular localization. nih.govsigmaaldrich.comnih.govmdpi.comrutgers.eduresearchgate.netnih.gov

Based on their substrate preference, PDE families are broadly categorized into those specific for cAMP hydrolysis, those specific for cGMP hydrolysis, and those with mixed specificity for both cyclic nucleotides. nih.govsigmaaldrich.comnih.govfrontiersin.orgnih.govmdpi.comrutgers.eduresearchgate.netfrontiersin.orgmdpi.com

cGMP-Specific Phosphodiesterase Families (e.g., PDE5, PDE6, PDE9)

Certain PDE families exhibit a high selectivity for cGMP as their substrate. The primary cGMP-specific PDE families are PDE5, PDE6, and PDE9. nih.govsigmaaldrich.comnih.govfrontiersin.orgnih.govmdpi.comrutgers.eduresearchgate.netfrontiersin.orgmdpi.com

Mixed-Specificity Phosphodiesterase Families (e.g., PDE1, PDE2, PDE3, PDE10, PDE11)

Several PDE families can hydrolyze both cAMP and cGMP, demonstrating mixed specificity. These include PDE1, PDE2, PDE3, PDE10, and PDE11. nih.govsigmaaldrich.comnih.govfrontiersin.orgnih.govmdpi.comrutgers.eduresearchgate.netfrontiersin.orgmdpi.com Their affinity for each cyclic nucleotide varies depending on the specific isoform. nih.govrutgers.edu

The substrate specificities of these PDE families are summarized in the table below:

| PDE Family | Primary Substrate(s) | Notes |

|---|---|---|

| PDE1 | cGMP and cAMP | Ca2+/Calmodulin-stimulated rutgers.eduahajournals.orgahajournals.org |

| PDE2 | cGMP and cAMP | Allosterically activated by cGMP nih.govahajournals.orgnih.gov |

| PDE3 | cGMP and cAMP | cGMP inhibits cAMP hydrolysis sigmaaldrich.comnih.govahajournals.org |

| PDE4 | cAMP | Not a primary cGMP hydrolyzer nih.govthoracickey.comnih.govresearchgate.net |

| PDE5 | cGMP | cGMP-specific nih.govnih.govnih.govresearchgate.net |

| PDE6 | cGMP | cGMP-specific, key in vision nih.govnih.govnih.govresearchgate.netroyalsocietypublishing.org |

| PDE7 | cAMP | Not a primary cGMP hydrolyzer nih.govthoracickey.comnih.govresearchgate.net |

| PDE8 | cAMP | Not a primary cGMP hydrolyzer nih.govthoracickey.comnih.govresearchgate.net |

| PDE9 | cGMP | cGMP-specific nih.govnih.govnih.govresearchgate.net |

| PDE10 | cGMP and cAMP | GAF domain binds cAMP mdpi.comrutgers.edumdpi.com |

| PDE11 | cGMP and cAMP | Contains GAF domains nih.govrutgers.edumdpi.com |

Allosteric and Post-Translational Regulation of PDE Activity

The activity of PDEs is subject to intricate regulation through various mechanisms, including allosteric modulation and post-translational modifications. These regulatory processes allow for fine-tuning of cGMP hydrolysis in response to diverse cellular signals.

Allosteric regulation often involves the binding of cyclic nucleotides or other molecules to regulatory domains distinct from the catalytic site. Several cGMP-hydrolyzing PDEs, including PDE2, PDE5, PDE6, and PDE11, contain GAF domains in their N-terminal regions that can bind cyclic nucleotides and influence catalytic activity. nih.govrutgers.edunih.govahajournals.orgahajournals.orguniprot.orgmdpi.comnih.gov For instance, cGMP binding to the GAF domains of PDE2 allosterically stimulates its catalytic activity, enhancing the hydrolysis of both cAMP and cGMP. nih.govahajournals.orgnih.gov Similarly, cGMP binding to the GAF A domain of PDE5 directly activates its catalytic function. nih.govahajournals.orgahajournals.org

Post-translational modifications, particularly phosphorylation, play a significant role in modulating PDE activity. nih.govrutgers.edunih.govahajournals.orguniprot.orgmdpi.comnih.gov Phosphorylation can alter the enzyme's catalytic rate, substrate affinity, or interaction with regulatory proteins. For example, phosphorylation of PDE5 by protein kinase G (PKG) leads to increased PDE5 activity and enhanced cGMP degradation. rupress.orgnih.govahajournals.orgahajournals.orguniprot.org PDE1 activity, which is stimulated by Ca2+/CaM, can be reduced by phosphorylation mediated by PKA or CaMKII, as this modification decreases the enzyme's affinity for the Ca2+/CaM complex. nih.gov

Spatiotemporal Control of cGMP Degradation by PDE Isoforms

The diverse array of PDE isoforms, coupled with their distinct subcellular localizations and regulatory properties, enables precise spatiotemporal control over cGMP signaling within the cell. Different PDE isoforms are expressed in varying amounts and proportions across different cell types and tissues, contributing to cell-specific regulation of cyclic nucleotide levels. nih.govmdpi.comrutgers.edunih.govahajournals.orguniprot.orgahajournals.org

Furthermore, PDEs are often targeted to specific subcellular compartments, where they can regulate local pools of cGMP. nih.govnih.govrutgers.edufrontiersin.orgmdpi.comnih.govmdpi.comahajournals.org This compartmentalization is crucial for maintaining the specificity and efficiency of signaling pathways. PDEs can also integrate into multi-molecular protein complexes known as "signalosomes," which serve to organize signaling components and ensure the localized and transient nature of cyclic nucleotide signals. nih.govrutgers.edumdpi.commdpi.com By being integral components of these signalosomes, specific PDE isoforms can effectively control the concentration and gradients of cGMP in defined areas within the cell, thereby regulating specific physiological responses. nih.govrutgers.edumdpi.commdpi.com For example, PDE5 localizes to the Z-disc in cardiomyocytes, where it primarily degrades cGMP produced by the NO/sGC pathway. nih.gov This localized degradation contributes to the fine-tuning of cardiac contractility. nih.govnih.gov The differential localization and regulation of PDE isoforms allow for complex interactions and crosstalk between the cAMP and cGMP signaling pathways, further enhancing the sophistication of cellular regulation. nih.govnih.gov

Cgmp Signal Transduction and Effector Mechanisms

cGMP-Dependent Protein Kinases (PKGs)

cGMP-dependent protein kinases (PKGs), also known as protein kinase G (cGK), are serine/threonine kinases that serve as major receptors for the cGMP second messenger. nih.govsigmaaldrich.com Upon binding of cGMP, PKGs are activated and phosphorylate specific serine and threonine residues on numerous cellular proteins, altering their activity, function, or subcellular localization. nih.gov These phosphorylation events regulate a wide array of cellular processes, including calcium homeostasis, smooth muscle contraction, platelet activation, and gene expression. nih.govnih.gov

PKG Isoforms (e.g., PKG-Iα, PKG-Iβ, PKG-II) and Subcellular Localization

Mammals express two main genes encoding PKGs: prkg1 and prkg2, which give rise to PKG type I and type II, respectively. nih.govnih.gov The PKG Type I gene (prkg1) undergoes alternative splicing to produce two isoforms, PKG-Iα and PKG-Iβ. nih.govnih.govbiologists.com These isoforms differ in their N-terminal regions, which consist of approximately 100 amino acids and contain dimerization and autoinhibitory domains. biologists.comfrontiersin.org These N-terminal differences contribute to variations in cGMP sensitivity, tissue distribution, and interaction with specific anchoring proteins. biologists.comnih.gov

PKG-I isoforms are generally considered soluble enzymes predominantly localized in the cytoplasm. nih.gov However, they can associate with particular subcellular membrane fractions and cytosolic proteins, and their localization can change reversibly with alterations in cGMP levels. nih.gov PKG-Iα is found in tissues such as lung, heart, dorsal root ganglia, and cerebellum. frontiersin.org PKG-Iβ is highly expressed in platelets and in hippocampal and olfactory bulb neurons; both isoforms are present in smooth muscle. frontiersin.orgnih.gov The differential distribution of PKG-I isoforms in cells is not fully understood. oup.com

PKG Type II, encoded by the prkg2 gene, is typically anchored to the plasma membrane through N-terminal myristoylation. sigmaaldrich.comnih.govfrontiersin.org PKG-II is found in tissues such as intestine, kidney, and brain cells. sigmaaldrich.com The distinct subcellular localization of PKG isoforms contributes to their varied physiological functions by directing their activity towards specific substrates and signaling hubs. sigmaaldrich.comnih.gov PKG anchoring to specific binding proteins can dictate its subcellular localization and influence cGMP signaling in compartments like the nucleus. nih.gov

Mechanisms of PKG Activation by cGMP Binding

PKG enzymes are homodimers, each subunit containing an N-terminal regulatory domain and a C-terminal catalytic domain. frontiersin.orgplos.org The regulatory domain includes two cyclic nucleotide-binding domains (CNBD-A and CNBD-B). plos.org In the absence of cGMP, the N-terminal autoinhibitory sequence interacts with the catalytic domain, maintaining the kinase in an inactive state. sigmaaldrich.complos.orgelifesciences.org

Binding of cGMP to the CNBDs induces a conformational change that releases the autoinhibitory domain from the catalytic cleft, thereby activating the kinase and allowing it to phosphorylate substrate proteins. sigmaaldrich.complos.orgelifesciences.orgpnas.org PKG activation typically requires the binding of two cGMP molecules per monomer subunit. pnas.org This binding is often cooperative and leads to a significant increase in kinase activity. elifesciences.org

While both CNBD-A and CNBD-B bind cGMP, they may exhibit different affinities and contribute distinctly to the activation mechanism. plos.orgelifesciences.orgpnas.org For instance, in PKG I, CNB-B includes a specific arginine residue that contributes to its selectivity for cGMP over cAMP, whereas CNB-A binds both cyclic nucleotides with similar high affinity. elifesciences.org Structural studies have provided insights into the molecular details of cGMP binding to the CNBDs, revealing specific residues involved in anchoring the cyclic phosphate (B84403) and guanine (B1146940) moieties. plos.org

Autophosphorylation of PKG also plays a role in its activation, suggesting a coordinated mechanism involving both cGMP binding and autophosphorylation. pnas.org

Identification and Characterization of PKG Substrates and Phosphorylation Targets

PKG phosphorylates a diverse range of protein substrates, leading to changes in various cellular functions. nih.govphysiology.org The identification and characterization of these substrates are crucial for understanding the physiological roles of cGMP/PKG signaling. PKG substrates commonly regulate processes such as calcium homeostasis, calcium sensitivity, platelet activation, smooth muscle contraction, cardiac function, and gene expression. nih.gov

Specific PKG isoforms may exhibit preferences for different substrates. For example, PKG-Iα interacts specifically with proteins like the myosin targeting subunit of myosin phosphatase 1 (MYPT1) and regulator of G-protein signaling 2 (RGS2). biologists.comphysiology.org PKG-Iβ interacts with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor-associated cGMP kinase substrate (IRAG). biologists.comnih.govphysiology.org IRAG is an endoplasmic reticulum-anchored protein that forms a complex with PKG-Iβ and the IP3 receptor, regulating intracellular calcium release upon phosphorylation by PKG-Iβ. nih.govphysiology.org

Other identified PKG substrates include vasodilator-stimulated phosphoprotein (VASP), which is involved in actin cytoskeleton remodeling and angiogenesis; phosphorylation of VASP by PKG is often used as a marker for PKG activity. physiology.orgresearchgate.net PKG has also been shown to phosphorylate the apoptosis-regulating protein BAD, contributing to anti-apoptotic effects in some cell types. researchgate.net Transcription factors such as CREB (cAMP-response element binding protein) can also be regulated by cGMP/PKG signaling, either directly through phosphorylation by PKG or indirectly through interactions with other kinase pathways. researchgate.netahajournals.org

Studies using high-throughput methods like peptide microarrays have identified numerous putative PKG substrates, expanding the known list of potential phosphorylation targets. nih.gov These studies indicate that PKGI and PKGII can phosphorylate both common and isoform-specific substrates, including components of ion channels, G-proteins, and cytoskeleton proteins. nih.gov

Interplay of PKG Signaling with Other Protein Kinase Cascades

PKG signaling pathways often interact with and modulate other protein kinase cascades, contributing to complex cellular responses. There is significant crosstalk between cGMP- and cAMP-dependent signaling pathways, mediated in part by the selective activation of PKG by cGMP rather than cAMP. nih.gov

PKG can influence other kinase pathways through various mechanisms, including direct phosphorylation of components of other cascades or indirect modulation via its substrates. For instance, PKG can interact with and regulate the activity of small GTPases like RhoA and Rap1, which are involved in smooth muscle contraction and other cellular processes. nih.govahajournals.orgphysiology.org PKG-mediated inhibition of Rho-kinase, for example, contributes to vascular smooth muscle relaxation. nih.gov

PKG signaling can also intersect with mitogen-activated protein kinase (MAPK) pathways. ahajournals.org For example, PKG II has been shown to inhibit EGF/EGFR-induced migration of gastric cancer cells by blocking the activation of EGFR and downstream MAPK/ERK signaling. plos.org PKG can also regulate transcription factors like CREB, which are also targets of other kinase pathways like PKA and MAPK. researchgate.netahajournals.org

Furthermore, PKG can influence calcium-dependent signaling pathways, such as the calcineurin-NF/AT pathway, which is involved in cardiac hypertrophy. ahajournals.org PKG-mediated decreases in intracellular calcium or calcium desensitization can modulate these pathways. nih.govahajournals.orgphysiology.org

The specific interactions and the extent of interplay between PKG signaling and other kinase cascades depend on the cell type, the specific PKG isoform involved, and the cellular context. sigmaaldrich.comahajournals.org

Cyclic Nucleotide-Gated (CNG) Ion Channels

Cyclic nucleotide-gated (CNG) ion channels are a class of non-selective cation channels that are directly regulated by the binding of cyclic nucleotides, including cGMP and cAMP. columbia.eduoup.comguidetopharmacology.orgphysiology.orgwikipedia.org These channels play critical roles in sensory transduction, particularly in vision and olfaction, where they convert changes in cyclic nucleotide concentrations into electrical signals. columbia.eduoup.comguidetopharmacology.orgwikipedia.org

Direct Gating by cGMP and Regulation of Ion Flux

CNG channels are opened by the direct binding of cGMP (or cAMP) to a cyclic nucleotide-binding domain located in the C-terminus of the channel subunits. columbia.eduoup.comguidetopharmacology.orgphysiology.orgwikipedia.org This direct binding mechanism distinguishes them from other ion channels that are regulated indirectly by cyclic nucleotides through protein phosphorylation. oup.com

CNG channels typically function as heterotetramers composed of different subunits (usually combinations of CNGA and CNGB subunits in vertebrates), and the specific subunit composition influences their ligand sensitivity and selectivity. oup.comguidetopharmacology.orgphysiology.org While they can be gated by both cGMP and cAMP, many CNG channels, such as those in retinal photoreceptors, exhibit a higher sensitivity to cGMP. oup.comguidetopharmacology.org

The binding of cGMP to the CNBDs induces conformational changes in the channel protein that lead to the opening of the ion-conducting pore. columbia.eduoup.com Structural studies have provided insights into these conformational changes, showing how ligand binding in the CNBD is coupled to the opening of an activation gate located in the transmembrane segments. columbia.edu Contrary to earlier beliefs, recent structural evidence suggests that the activation gate in some CNG channels is formed by a hydrophobic region in the central cavity, rather than the selectivity filter. columbia.edu

When open, CNG channels are permeable to various monovalent cations like Na⁺ and K⁺, and also to divalent cations, notably Ca²⁺. oup.comphysiology.org The influx of these cations, particularly Na⁺ and Ca²⁺, leads to depolarization of the cell membrane. wikipedia.org In photoreceptor cells, for instance, cGMP levels are high in the dark, keeping CNG channels open and allowing a "dark current" of ions to flow. wikipedia.org Light stimulation triggers a cascade that reduces cGMP levels, leading to the closure of CNG channels and membrane hyperpolarization. wikipedia.org

The activity of CNG channels can also be modulated by factors other than direct cyclic nucleotide binding, including intracellular calcium via calmodulin binding and protein phosphorylation. oup.comphysiology.org Calcium entry through CNG channels can provide feedback inhibition by binding to calmodulin, which then interacts with the channel. oup.comphysiology.org

Role in Sensory Transduction Pathways (e.g., Phototransduction)

cGMP plays a pivotal role in sensory transduction, particularly in the visual system's phototransduction cascade in vertebrate photoreceptors (rods and cones) bmglabtech.compressbooks.pubnih.govresearchgate.netmdpi.comnih.gov. Phototransduction is the process by which light energy is converted into electrical signals researchgate.netgavinpublishers.com.

In the dark, high intracellular levels of cGMP bind to and keep the CNG channels in the photoreceptor outer segment plasma membrane open pressbooks.pubresearchgate.netmdpi.comdoctorlib.org. This allows a steady influx of Na⁺ and Ca²⁺ ions, maintaining the photoreceptor in a depolarized state (around -40 mV in the dark) pressbooks.pubresearchgate.netdoctorlib.org.

Upon light stimulation, the photopigment rhodopsin is activated, which in turn activates the G protein transducin pressbooks.pubresearchgate.netnih.govresearchgate.net. Activated transducin then stimulates a specific cGMP phosphodiesterase, PDE6, leading to a rapid hydrolysis and decrease in the intracellular concentration of cGMP pressbooks.pubresearchgate.netnih.govroyalsocietypublishing.org. The drop in cGMP levels causes the CNG channels to close, reducing the influx of Na⁺ and Ca²⁺ pressbooks.pubresearchgate.netdoctorlib.org. This reduction in inward current leads to hyperpolarization of the photoreceptor cell membrane, which is the electrical signal transmitted to downstream neurons in the visual pathway pressbooks.pubresearchgate.netdoctorlib.org.

Calcium ions also play a crucial negative feedback role in phototransduction. pressbooks.pubresearchgate.netmdpi.comfrontiersin.org. The light-induced closure of CNG channels reduces Ca²⁺ influx, while Ca²⁺ extrusion continues, leading to a decrease in intracellular Ca²⁺ concentration pressbooks.pubnih.govfrontiersin.org. This drop in Ca²⁺ modulates the activity of several components of the cascade, including guanylyl cyclase (involved in cGMP synthesis) and the CNG channels themselves, helping to restore the dark state and regulate the response to light pressbooks.pubfrontiersin.org.

cGMP-Regulated Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that are essential for regulating the amplitude and duration of cyclic nucleotide signals by catalyzing the hydrolysis of cAMP and/or cGMP to their inactive 5'-monophosphate forms doi.orgsigmaaldrich.comnih.govfrontiersin.orgmdpi.com. Mammalian PDEs are encoded by 21 genes, resulting in 11 different families (PDE1-PDE11) with numerous splice variants sigmaaldrich.comnih.govfrontiersin.orgmdpi.comahajournals.org. These families exhibit diverse substrate specificities and regulatory properties sigmaaldrich.comnih.govfrontiersin.org.

Some PDE families are specific for cGMP hydrolysis (e.g., PDE5, PDE6, and PDE9), while others are cAMP-specific (e.g., PDE4, PDE7, and PDE8), and some can hydrolyze both cyclic nucleotides (e.g., PDE1, PDE2, PDE3, PDE10, and PDE11) sigmaaldrich.comnih.govfrontiersin.org. The differential expression, localization, and regulation of these PDE isoforms contribute significantly to the spatial and temporal control of cyclic nucleotide signaling within specific cellular compartments nih.govfrontiersin.orgmdpi.com.

PDEs play a critical role in terminating cGMP signals by converting cGMP to GMP bmglabtech.com. This hydrolysis is vital for the proper functioning of cGMP-mediated pathways, including those involved in smooth muscle relaxation and sensory transduction bmglabtech.comahajournals.org.

Allosteric Regulation of PDE Activity by cGMP

Several PDE families contain regulatory domains, often in their N-terminal regions, that allow for modulation of their catalytic activity through interactions with other molecules or post-translational modifications sigmaaldrich.comahajournals.orgpnas.org. A significant mechanism of regulation for certain PDEs is allosteric modulation by cGMP itself ahajournals.orgpnas.orgresearchmap.jp.

PDEs belonging to the GAF-PDE subfamily (PDE2, PDE5, PDE6, PDE10, and PDE11) possess GAF domains that can bind cyclic nucleotides ahajournals.orgpnas.org. For PDE2, PDE5, and PDE6, cGMP binding to these GAF domains allosterically activates the enzyme, increasing its catalytic activity ahajournals.orgpnas.orgresearchmap.jp.

Specifically, cGMP binding to the GAF-B domain of PDE2A enhances its affinity to degrade cAMP, representing a mechanism for negative cGMP-to-cAMP crosstalk frontiersin.orgmdpi.com. For PDE5, cGMP binding to the GAF-A domain is reported to be responsible for its allosteric activation, increasing its cGMP hydrolytic activity ahajournals.orgahajournals.orgresearchmap.jpnih.gov. This allosteric activation by cGMP allows for a feedback mechanism where elevated cGMP levels can stimulate their own degradation researchmap.jpnih.gov.

Research findings indicate that cGMP acts as a specific allosteric activator of PDE5, suggesting that in cells expressing PDE5, intracellular cGMP concentrations may be regulated autonomously through these effects researchmap.jpnih.gov. This allosteric activation is distinct from the catalytic hydrolysis of cGMP and contributes to the fine-tuning of cGMP signaling researchmap.jpnih.gov.

Implications for cGMP-cAMP Crosstalk and Cyclic Nucleotide Balance

The interplay between the cGMP and cAMP signaling pathways is a critical aspect of cellular regulation, often referred to as crosstalk doi.orgahajournals.orgmdpi.comresearchgate.net. This crosstalk allows for complex integration of signals and fine-tuning of cellular responses. PDEs play a central role in mediating this crosstalk by hydrolyzing one or both cyclic nucleotides and by being regulated by them doi.orgahajournals.orgmdpi.com.

Dual-substrate PDEs, such as PDE1, PDE2, PDE3, PDE10, and PDE11, are particularly important in cGMP-cAMP crosstalk doi.orgnih.govfrontiersin.orgresearchgate.net. PDE2, for instance, hydrolyzes both cAMP and cGMP, and its activity is allosterically stimulated by cGMP binding to its GAF domain, leading to increased cAMP hydrolysis frontiersin.orgahajournals.orgmdpi.comresearchgate.net. This mechanism allows cGMP to negatively regulate cAMP levels frontiersin.orgmdpi.comresearchgate.net.

Conversely, PDE3 hydrolyzes both cAMP and cGMP, but cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3 doi.orgahajournals.orgsigmaaldrich.comahajournals.orgresearchgate.net. This means that elevated cGMP levels can lead to increased cAMP levels by inhibiting its degradation by PDE3 doi.orgresearchgate.net.

Spatiotemporal Dynamics and Compartmentation of Cgmp Signaling

Formation and Maintenance of Subcellular cGMP Microdomains

Subcellular cGMP microdomains are discrete regions within a cell where the concentration of cGMP is locally elevated, allowing for the selective activation of nearby effector proteins. The formation and maintenance of these microdomains are a consequence of a delicate balance between localized cGMP synthesis and its restricted diffusion and degradation.

The structural basis for many of these microdomains is provided by specialized membrane regions, such as lipid rafts and caveolae. These cholesterol- and sphingolipid-rich membrane microdomains can concentrate signaling components, including receptors, effector enzymes, and downstream targets, thereby creating a physical scaffold for the assembly of cGMP signaling complexes. For instance, in vascular smooth muscle cells, the localization of signaling proteins within these microdomains is crucial for the regulation of vascular tone.

Protein-protein interactions and the anchoring of signaling enzymes to specific subcellular structures are also critical for the establishment of cGMP microdomains. A-kinase anchoring proteins (AKAPs), though primarily known for their role in cAMP signaling, can also serve as scaffolds for cGMP signaling components, including phosphodiesterases (PDEs) and protein kinase G (PKG). This co-localization ensures that cGMP is produced and degraded in close proximity to its effectors, leading to highly localized signaling events.

The cytoskeleton, including both actin and microtubule networks, can also contribute to the formation and maintenance of cGMP microdomains by restricting the diffusion of signaling molecules and providing a framework for the organization of signaling complexes.

Mechanisms of Localized cGMP Synthesis and Hydrolysis

The precise spatial and temporal control of cGMP concentrations within microdomains is achieved through the coordinated action of cGMP-synthesizing enzymes, guanylyl cyclases (GCs), and cGMP-degrading enzymes, phosphodiesterases (PDEs).

Localized Synthesis of cGMP:

There are two major classes of guanylyl cyclases that contribute to the generation of localized cGMP pools:

Soluble Guanylyl Cyclase (sGC): This enzyme is found in the cytoplasm and is activated by nitric oxide (NO). youtube.com Since NO is a small, diffusible molecule, the localization of sGC activity is largely dependent on the site of NO production by nitric oxide synthases (NOS). The close association of NOS isoforms with specific subcellular structures, such as the plasma membrane or the sarcoplasmic reticulum, can lead to the generation of localized NO gradients and, consequently, localized sGC activation and cGMP production.

Particulate Guanylyl Cyclases (pGCs): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylyl cyclase catalytic domain. mdpi.com They are activated by natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). nih.gov The localization of pGCs to specific membrane domains, like the sarcolemma in cardiomyocytes, directly results in the synthesis of cGMP in close proximity to the plasma membrane. nih.gov

Localized Hydrolysis of cGMP:

The degradation of cGMP is carried out by a superfamily of enzymes called phosphodiesterases (PDEs). Different PDE families exhibit distinct substrate specificities, regulatory properties, and subcellular localizations, which are crucial for shaping cGMP microdomains. Several PDE families are involved in the hydrolysis of cGMP:

PDE1: A dual-substrate PDE that is activated by Ca2+/calmodulin. Its activity is dependent on intracellular calcium dynamics, linking cGMP signaling to calcium signaling pathways.

PDE2: A dual-substrate PDE that is allosterically activated by cGMP. This creates a negative feedback loop where high levels of cGMP can stimulate its own degradation, as well as the hydrolysis of cAMP, providing a mechanism for crosstalk between the two cyclic nucleotide signaling pathways. mdpi.com

PDE3: A dual-substrate PDE that is inhibited by cGMP. This allows for a positive feedback mechanism where cGMP can potentiate cAMP signaling by preventing its degradation. mdpi.com

PDE5: A cGMP-specific PDE that is a key regulator of cGMP levels in many tissues. researchgate.net Its activity can be regulated by phosphorylation by PKG, creating another layer of feedback control.

PDE9: A high-affinity cGMP-specific PDE that is thought to be involved in regulating basal cGMP levels.

The specific localization of these PDE isoforms to different subcellular compartments is a primary determinant in shaping the spatial and temporal characteristics of cGMP signals. For example, the association of specific PDEs with signaling complexes on the sarcoplasmic reticulum can locally control cGMP levels and influence calcium release.

| PDE Family | Substrate Specificity | Regulation | Role in cGMP Compartmentation |

|---|---|---|---|

| PDE1 | cAMP and cGMP | Activated by Ca2+/calmodulin | Integrates cGMP and Ca2+ signaling. |

| PDE2 | cAMP and cGMP | Allosterically activated by cGMP | Negative feedback on cGMP and crosstalk with cAMP. mdpi.com |

| PDE3 | cAMP and cGMP | Inhibited by cGMP | Positive crosstalk with cAMP signaling. mdpi.com |

| PDE5 | cGMP-specific | Phosphorylation by PKG | Key regulator of cGMP levels in many tissues. researchgate.net |

| PDE9 | cGMP-specific (high affinity) | - | Regulates basal cGMP levels. |

Functional Significance of cGMP Compartmentation in Cellular Responses

The compartmentation of cGMP signaling is essential for the specificity and efficiency of cellular responses. By creating localized signaling domains, cells can independently regulate multiple cGMP-dependent processes.

In the cardiovascular system, for instance, the differential regulation of cGMP pools by sGC and pGC pathways has distinct functional consequences. In cardiomyocytes, cGMP generated by pGCs at the plasma membrane can have different effects on cardiac contractility and hypertrophy compared to cGMP produced by sGC in the cytoplasm. nih.gov This compartmentation allows for a nuanced response to different physiological stimuli, such as natriuretic peptides and nitric oxide.

In the nervous system, cGMP microdomains are critical for the regulation of synaptic plasticity. The localized production of cGMP in response to neuronal activity can lead to the activation of PKG and subsequent phosphorylation of specific synaptic proteins, thereby modulating synaptic strength. The precise spatial control of cGMP signaling ensures that these modifications are restricted to the appropriate synapses.

The functional significance of cGMP compartmentation is also evident in phototransduction in the retina. In rod photoreceptors, the light-induced activation of PDE6 leads to a rapid and localized decrease in cGMP concentration in the outer segment, causing the closure of cyclic nucleotide-gated (CNG) channels and hyperpolarization of the cell. Current time information in North Yorkshire, GB. The spatiotemporal dynamics of this cGMP "hole" are tightly controlled to ensure the fidelity of visual signaling. Current time information in North Yorkshire, GB.

Role of Cgmp in Diverse Physiological and Pathophysiological Processes

Cardiovascular System Homeostasis

In the cardiovascular system, cGMP signaling is essential for the proper function of endothelial cells, vascular smooth muscle cells, and cardiac myocytes. nih.govnih.gov It is generated by soluble guanylyl cyclase (sGC), activated by nitric oxide (NO), and particulate guanylyl cyclases (pGCs), activated by natriuretic peptides like ANP, BNP (acting on GC-A), and CNP (acting on GC-B). nih.govnih.govahajournals.org

cGMP is a key mediator of vascular smooth muscle relaxation, a process critical for regulating blood pressure and blood flow. nih.govahajournals.orgcvphysiology.com The NO-sGC-cGMP pathway is a primary mechanism for vasodilation. NO produced by endothelial cells diffuses into adjacent vascular smooth muscle cells, activating sGC and increasing cGMP levels. nih.govcvphysiology.commdpi.com Elevated cGMP activates PKG, which in turn phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and reduced sensitivity of the contractile machinery to calcium. nih.govcvphysiology.comphysiology.org This results in smooth muscle relaxation and vasodilation. nih.govahajournals.orgmdpi.com

Mechanisms by which PKG mediates relaxation include:

Inhibition of calcium entry into the cell. cvphysiology.comphysiology.org

Activation of calcium-activated potassium channels, leading to hyperpolarization. nih.govcvphysiology.comphysiology.org

Stimulation of sarcoplasmic reticulum calcium uptake. physiology.org

Decreased production or action of inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium stores. nih.govcvphysiology.com

Phosphorylation of proteins involved in regulating the contractile proteins, such as myosin light chain phosphatase (MLCP), promoting dephosphorylation of myosin light chains. ahajournals.orgcvphysiology.comphysiology.org

Research indicates that genetic variants in components of the cGMP signaling pathway, such as NO-GC, can influence blood pressure and cardiovascular disease risk. mdpi.com

cGMP signaling also modulates cardiac myocyte function, influencing contractility and playing a role in cardiac remodeling. nih.govahajournals.orgfrontiersin.orgresearchgate.net In cardiac myocytes, cGMP is generated by both sGC (activated by NO) and pGCs (activated by natriuretic peptides). nih.govahajournals.orgresearchgate.net The effects on contractility can be complex and depend on the specific GC activated and the downstream effectors involved. portlandpress.com

Studies using PKG-I knockout mice have shown that cGMP analogues reduce the force of contraction in wild-type myocardium but have no such effect in PKG-I deficient hearts, highlighting the importance of PKG-I in mediating the negative inotropic effects of cGMP. nih.gov PKG activation by NO/sGC/cGMP signaling can enhance the relaxation response and attenuate the contractility-enhancing effects of β-adrenergic receptors by phosphorylating myofilament proteins. mdpi.com Natriuretic peptide-mediated cGMP signaling via GC-B can exert negative inotropic and positive lusitropic (enhanced relaxation) effects. portlandpress.com

cGMP signaling is also implicated in cardiac remodeling, including hypertrophy and fibrosis. ahajournals.orgfrontiersin.orgresearchgate.net Activation of cGMP-PKG signaling pathways has emerged as a potential therapeutic strategy for heart failure, as this signaling is often impaired in diseased states. frontiersin.orgresearchgate.net PKG can phosphorylate various proteins, including sarcomeric proteins like troponin-I and cardiac myosin-binding protein C, which can improve systolic and diastolic function and inhibit pathological remodeling. frontiersin.orgmdpi.com

Specific phosphodiesterases, such as PDE2, PDE3, PDE5, and PDE9, are expressed in cardiac myocytes and regulate cGMP levels, influencing cardiac function and remodeling. nih.govfrontiersin.orgresearchgate.netportlandpress.com For instance, PDE5 inhibitors have shown cardioprotective effects against necrosis and apoptosis in models of ischemia-reperfusion injury. frontiersin.org

cGMP signaling is vital for endothelial cell function, influencing processes such as vascular permeability and angiogenesis (the formation of new blood vessels). nih.govahajournals.orgpnas.orgresearchgate.net In endothelial cells, cGMP is produced in response to NO generated by endothelial NO synthase (eNOS). pnas.orgresearchgate.net

cGMP can have complex effects on endothelial permeability, which are dependent on its concentration and the relative expression of cGMP-regulated PDEs, particularly PDE2 and PDE3. ahajournals.org Low concentrations of cGMP may inhibit PDE3, leading to increased cAMP and decreased permeability, while high concentrations may activate PDE2, leading to decreased cAMP and increased permeability. ahajournals.org

The NO/cGMP pathway is also involved in regulating angiogenesis. Low to moderate concentrations of NO stimulate angiogenesis in endothelial cells by activating sGC, increasing cGMP, and subsequently activating PKGs and other downstream pathways. pnas.orgresearchgate.net These pathways can lead to the activation of signaling cascades like Ras-Raf-ERK and PI3K-Akt, promoting proangiogenic responses such as endothelial cell proliferation, migration (chemotaxis and chemokinesis), and adhesion. pnas.orgresearchgate.net For example, prostaglandin (B15479496) E2 has been shown to stimulate angiogenesis by activating the NO/cGMP pathway through a PKA/PI3K/Akt-dependent increase in eNOS activity in human umbilical vein endothelial cells. researchgate.net

Research has also identified inhibitors of angiogenesis that interact with the cGMP pathway. Thrombospondin-1 (TSP1), a known angiogenesis inhibitor, can inhibit endothelial cell responses to NO in a cGMP-dependent manner, interfering with NO-induced cGMP synthesis and downstream signaling. pnas.org

Here is a summary of key cGMP-mediated effects in the cardiovascular system:

| Cell Type | Stimulus | Guanylyl Cyclase | Primary Effector | Key Effects |

| Vascular Smooth Muscle | NO, Natriuretic Peptides | sGC, pGC | PKG | Relaxation, Vasodilation, Regulation of Ca²⁺ levels, Modulation of MLC phosphorylation |

| Cardiac Myocytes | NO, Natriuretic Peptides | sGC, pGC | PKG | Modulation of Contractility, Regulation of Remodeling, Anti-hypertrophic effects |

| Endothelial Cells | NO | sGC | PKG, PDEs | Regulation of Permeability, Promotion/Inhibition of Angiogenesis |

Studies in isolated cardiac myocytes from PKG-I knockout mice demonstrated that cGMP-mediated reduction in contractile force is dependent on PKG-I. nih.gov

Genetic manipulations affecting NO-GC activity in mice have shown elevated basal blood pressure, highlighting the pathway's role in vascular tone. mdpi.com

Research on endothelial cell permeability suggests a biphasic effect of cGMP, dependent on its concentration and the activity of PDE2 and PDE3. ahajournals.org

In models of ischemia-reperfusion injury, PDE5 inhibitors, which increase cGMP levels, have shown cardioprotective effects. frontiersin.org

Studies on human umbilical vein endothelial cells demonstrated that PGE2 promotes angiogenesis via the NO/cGMP pathway, involving eNOS, PI3K, and Akt. researchgate.net

Nervous System Function

cGMP serves as a critical second messenger in the nervous system, influencing a wide range of neuronal functions, including neurotransmission, synaptic plasticity, neurogenesis, and neuronal development. pressbooks.pubresearchgate.netnih.gov Similar to the cardiovascular system, cGMP in the brain is primarily generated by sGC, activated by NO, and pGCs, activated by natriuretic peptides like CNP (acting on GC-B). pressbooks.pubresearchgate.netmdpi.com Its actions are mediated mainly through PKGs and CNG channels. pressbooks.pubresearchgate.netnih.gov

The NO-sGC-cGMP-PKG pathway plays a significant role in modulating neurotransmission and synaptic plasticity, processes fundamental to learning and memory. pressbooks.pubresearchgate.netnih.govresearchgate.net In the hippocampus, amygdala, and cerebellum, this pathway is involved in long-term changes in synaptic activity, such as long-term potentiation (LTP) and long-term depression (LTD). pressbooks.pubresearchgate.netnih.gov

cGMP can influence neurotransmitter release by affecting calcium influx into the presynaptic terminal and regulating vesicle docking and fusion proteins through PKG. pressbooks.pub At the postsynaptic level, PKG can modulate the insertion or removal of neurotransmitter receptors, such as AMPA receptors, thereby controlling synaptic strength. pressbooks.pub

Studies have shown that cGMP is involved in early memory consolidation and the neuroplasticity underlying LTP. pcom.edu The enhancement of cGMP cascades, potentially through de novo protein synthesis, has been suggested to facilitate memory formation, indicating a concerted action between cGMP and PKG. pcom.edu

While the NO/cGMP/PKG pathway generally facilitates synaptic plasticity, interactions with other signaling systems, such as adenosine (B11128) A1 receptors, can also modulate these effects. frontiersin.org

cGMP signaling is involved in regulating neurogenesis, the process of generating new neurons, and plays a role in neuronal development, including axonal guidance and dendritic branching. pressbooks.pubresearchgate.netmdpi.comfrontiersin.orgoup.com

In adult hippocampal neurogenesis, cGMP has been shown to positively affect the differentiation of neural stem cells (NSCs) towards a neuronal phenotype. plos.orgresearchgate.net This effect appears to be mediated, at least in part, by the activation of CNG channels expressed in hippocampal NSCs. plos.orgresearchgate.net Research using cGMP analogues like 8-Br-cGMP has demonstrated increased neuronal differentiation of cultured NSCs, an effect blocked by CNG channel inhibitors. plos.orgresearchgate.net

During embryonic development, cGMP levels also appear to regulate NSC fate, with higher levels potentially promoting neuronal differentiation. frontiersin.org Natriuretic peptides, acting via GC-B receptors, are expressed during neurodevelopment and are thought to play a role in neurogenesis. mdpi.comoup.com CNP, acting through GC-B, has been implicated in regulating axonal bifurcation and promoting the survival and maturation of neuronal precursor cells. mdpi.comoup.com

Furthermore, cGMP can regulate the expression of cytoskeletal proteins, which are crucial for determining the shape of neurons and the formation of synaptic connections. pressbooks.pub

Here is a summary of key cGMP-mediated effects in the nervous system:

| Process | Stimulus | Guanylyl Cyclase | Primary Effector | Key Effects |

| Neurotransmission | NO | sGC | PKG, CNG channels | Modulation of Neurotransmitter Release, Regulation of Synaptic Strength |

| Synaptic Plasticity | NO | sGC | PKG | Involvement in LTP and LTD, Modulation of Synaptic Activity |

| Neurogenesis | NO, Natriuretic Peptides | sGC, pGC | PKG, CNG channels | Promotion of Neuronal Differentiation, Regulation of NSC Fate |

| Neuronal Development | Natriuretic Peptides | pGC | PKG | Regulation of Axonal Guidance, Modulation of Dendritic Branching, Cytoskeletal Regulation |

Studies highlight the NO-sGC-cGMP-PKG pathway's critical role in synaptic plasticity in various brain regions, including the hippocampus and cerebellum. pressbooks.pubresearchgate.netnih.gov

Research suggests that increased cGMP levels can enhance memory formation, potentially through PKG-mediated mechanisms. pcom.edu

Experiments with cultured hippocampal neural stem cells show that cGMP analogues promote neuronal differentiation, an effect linked to CNG channel activation. plos.orgresearchgate.net

Studies on brain development indicate that GC-B, activated by CNP, may play a role in perinatal neurogenesis and axonal development. mdpi.comoup.com

Molecular Mechanisms in Retinal Phototransduction

cGMP plays a pivotal role in the molecular mechanisms of retinal phototransduction, the process by which light is converted into electrical signals in the photoreceptor cells of the eye. wikipedia.orgnih.govnih.gov In the dark, high intracellular levels of cGMP bind to and keep open cyclic nucleotide-gated (CNG) channels located on the plasma membrane of photoreceptor outer segments. nih.govnih.govfrontiersin.orgd-nb.info This binding allows for a continuous influx of sodium (Na⁺) and calcium (Ca²⁺) ions, maintaining a depolarized state and the release of glutamate (B1630785). biologyonline.comnih.govfrontiersin.orgd-nb.info

Upon light stimulation, the phototransduction cascade is initiated, leading to the activation of phosphodiesterase 6 (PDE6). nih.govicter.pl PDE6 is a key enzyme in photoreceptors that hydrolyzes cGMP, rapidly reducing its intracellular concentration. biologyonline.comnih.govicter.pl The decrease in cGMP levels causes the CNG channels to close, reducing the influx of Na⁺ and Ca²⁺. biologyonline.comnih.govfrontiersin.org This reduction in ion flow leads to the hyperpolarization of the photoreceptor cell, decreasing glutamate release and initiating the transmission of visual information to the brain. biologyonline.com

The precise regulation of cGMP synthesis by retinal guanylate cyclase (RetGC) and its hydrolysis by PDE6, along with the modulation by guanylate-cyclase activating protein (GCAP) and intracellular Ca²⁺ levels, is essential for maintaining photoreceptor function. frontiersin.org Dysregulation of cGMP signaling, such as through mutations affecting PDE6 or CNG channels, can lead to abnormal cGMP accumulation and photoreceptor degeneration, contributing to retinal diseases like retinitis pigmentosa. nih.govnih.govfrontiersin.orgd-nb.info

Tumor Microenvironment and Cancer Biology

The tumor microenvironment (TME) is a complex ecosystem comprising tumor cells, stromal cells, immune cells, and vasculature, all of which interact and influence tumor progression. frontiersin.org cGMP signaling components are present in various cell types within the TME, and the cGMP pathway has emerged as an area of increasing interest in cancer research. nih.govresearchgate.net

Heterogeneity of cGMP Signaling Components in Tumor and Stromal Cells

There is significant heterogeneity in the expression of cGMP signaling components, including guanylyl cyclases (generators), protein kinase G (PKG) and cyclic nucleotide-gated channels (effectors), and phosphodiesterases (degraders), across different tumor types and even within the diverse cell populations of the TME. nih.govresearchgate.net Studies focusing on cancers such as melanoma, breast cancer, colorectal cancer, prostate cancer, glioma, and ovarian cancer have highlighted this variability. nih.govresearchgate.net This heterogeneity suggests that the same cGMP-elevating stimulus or drug could potentially lead to varied outcomes in different tumor settings, ranging from inhibiting to promoting tumorigenesis or therapy resistance. nih.govresearchgate.net For instance, some studies indicate that increased cGMP signaling might be associated with a worse prognosis in certain human cancers, challenging the traditional view of a general anti-cancer effect of cGMP elevation. nih.govresearchgate.net

NO/cGMP Pathway in Tumor Vasculature and Pericyte Function

The NO/cGMP signaling pathway plays a critical role in regulating vascular homeostasis. scienceopen.commdpi.com In the context of the TME, the tumor microvasculature is often abnormal, which can impede immune cell infiltration and reduce the efficacy of anti-cancer therapies. scienceopen.com Research indicates that the NO/cGMP signaling axis is present in the pericytes of tumor microvessels. scienceopen.com Pericytes are smooth muscle-like cells that surround endothelial cells and contribute to the structure and function of blood vessels. oup.com

Studies using mouse models of melanoma and breast cancer have shown that genetic or pharmacological manipulation of NO-sensitive guanylyl cyclase (NO-GC), an enzyme that produces cGMP in response to NO, affects tumor growth. scienceopen.comuni-tuebingen.de Specifically, genetic ablation of NO-GC in pericytes has been shown to decrease tumor growth, while administration of NO-GC stimulators increased it. scienceopen.com In vitro models have further demonstrated that NO-GC inhibition decreases vessel branching and pericyte coverage, while stimulation increases these aspects. scienceopen.com These findings suggest that elevated activity of the NO/cGMP pathway in pericytes might promote tumor growth by negatively impacting the tumor microvasculature. scienceopen.comuni-tuebingen.de The NO-cGMP cascade in pericytes may also regulate vascular permeability and stability. mdpi.com

Immunomodulatory Roles of cGMP within the Tumor Microenvironment

The TME is characterized by complex interactions between cancer cells and immune cells, which significantly influence the effectiveness of immunotherapy. nih.govfrontiersin.org Emerging evidence suggests that cGMP signaling can play immunomodulatory roles within this environment. nih.gov While cGMP pathways in tumor cells can be highly variable, those in the stroma appear to be more stable, leading to the suggestion that targeting the TME might be a more effective strategy for cGMP-modulating drugs in cancer therapy. nih.govresearchgate.net

For example, phosphodiesterase 5 (PDE5) inhibitors, which increase intracellular cGMP levels, have shown evidence of enhancing anti-tumor immunity by acting on immune cells. nih.gov This highlights the potential for manipulating cGMP signaling in stromal or immune cells to improve anti-cancer immune responses. The immunomodulatory effects within the TME involve intricate signaling networks that can influence the infiltration and activity of various immune cell types. nih.govfrontiersin.orgacs.org

Impact on Tumor Cell Proliferation, Apoptosis, and Migration

The cGMP/PKG signaling pathway has been implicated in regulating key cancer cell behaviors, including proliferation, apoptosis (programmed cell death), and migration. nih.govoncotarget.com However, the effects of cGMP on these processes can be context-dependent and vary among different cancer types. nih.govplos.orgresearchgate.net

In some cancer types, activation of the cGMP/PKG pathway has been shown to reduce proliferation, inhibit migration, and increase apoptosis. nih.govoncotarget.com For instance, novel dimeric cGMP analogues have demonstrated the ability to significantly reduce proliferation and migration and increase cell death in melanoma cell lines, potentially through PKG2 activation. nih.govoncotarget.com This suggests that targeting the cGMP/PKG pathway could be a therapeutic strategy in certain malignancies. nih.govoncotarget.com

Conversely, in other cancer cell types, cGMP has been reported to suppress apoptosis and promote proliferative signals. plos.orgresearchgate.netmdpi.com Studies have indicated that increasing cGMP levels might upregulate growth and proliferation in ovarian, breast, renal carcinoma, and head/neck squamous cell carcinoma cells. plos.orgresearchgate.net The dual and sometimes opposing roles of cGMP in tumor cell fate underscore the complexity of cGMP signaling in cancer and emphasize the need for further research to understand the specific context-dependent effects. plos.orgmdpi.com The impact on migration can also be influenced by cGMP-mediated phosphorylation of proteins like VASP and RhoA. nih.govoncotarget.com

Other Biological Systems

Beyond retinal phototransduction and the tumor microenvironment, cGMP plays vital roles in numerous other biological systems. It is a key regulator of smooth muscle relaxation, particularly in the vasculature, where it mediates vasodilation and contributes to blood pressure regulation. wikipedia.orgbiologyonline.comnumberanalytics.comahajournals.org This is primarily achieved through the activation of PKG, which phosphorylates target proteins leading to decreased intracellular calcium and smooth muscle relaxation. wikipedia.orgahajournals.orgnih.gov

cGMP is also involved in regulating platelet aggregation, inhibiting this process and thus playing a role in preventing thrombosis. wikipedia.orgnumberanalytics.com In the nervous system, cGMP is a modulator of neuronal signaling and synaptic plasticity, influencing processes like neurotransmitter release and potentially impacting cognition, mood, and neurodegenerative conditions. wikipedia.orgbiologyonline.comnumberanalytics.comnih.gov Furthermore, cGMP has roles in renal function, insulin (B600854) secretion, peristalsis, and glycogenolysis. wikipedia.orgbiologyonline.com The diverse functions of cGMP highlight its fundamental importance as a second messenger in maintaining cellular and tissue homeostasis across various physiological systems. numberanalytics.comnih.gov

Platelet Activation and Aggregation Pathways

cGMP signaling plays a significant role in regulating platelet function, particularly in inhibiting platelet adhesion, activation, and aggregation. mdpi.combiorxiv.orgnih.gov The nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC) is a key enzyme in platelets that, upon activation by NO, synthesizes cGMP. mdpi.combiorxiv.orgnih.gov Elevated levels of cGMP activate PKG, which in turn phosphorylates various downstream targets. biorxiv.orgnih.gov These phosphorylation events can lead to the inhibition of intracellular calcium mobilization, integrin activation, cytoskeletal reorganization, and granule secretion, all of which are critical steps in platelet activation and aggregation. nih.gov

Research indicates that the NO/cGMP/PKG pathway is a primary mechanism by which NO inhibits platelet function both in vitro and in vivo. mdpi.com Specific phosphodiesterases, such as PDE2, PDE3, and PDE5, are involved in the degradation of cGMP in platelets, further modulating intracellular cGMP levels and thus platelet activity. mdpi.comnih.gov While generally inhibitory, some studies suggest a potential biphasic role for cGMP, where initial elevation might transiently promote aggregation induced by certain agonists before the predominant inhibitory effects mediated by PKA (activated by cGMP-induced elevation of cAMP) and PKG become apparent. researchgate.netresearchgate.net The cGMP-induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP) is considered important in platelet inhibition. biorxiv.orgresearchgate.netresearchgate.net

Metabolic Regulation and Energy Homeostasis

cGMP signaling has emerged as a key regulator of metabolic processes, influencing energy homeostasis, particularly in adipose tissue and glucose metabolism. researchgate.netclinisciences.comdiabetesjournals.orgphysiology.org Natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), activate particulate guanylyl cyclases (pGCs), leading to increased cGMP production. physiology.orgclinisciences.comdiabetesjournals.orgphysiology.org This NP-cGMP signaling system has been shown to increase the capacity for fat oxidation and activate mitochondrial biogenesis. diabetesjournals.org

Studies have demonstrated that NPs exert potent lipolytic effects in human fat cells mediated by the NP receptor type A (NPR-A)/cGMP pathway. diabetesjournals.orgphysiology.org This involves the activation of PKG, which phosphorylates lipases like hormone-sensitive lipase. physiology.org Furthermore, the NP-cGMP system may confer resistance to obesity and type 2 diabetes by influencing energy expenditure, enhancing insulin secretion, and improving peripheral insulin action. diabetesjournals.orgphysiology.org Phosphodiesterases, especially PDE5, modulate intracellular cGMP levels and thus impact metabolic outcomes. researchgate.netclinisciences.com Inhibition of PDE5 has shown beneficial effects on improving insulin resistance, enhancing glucose uptake, promoting mitochondrial biogenesis, and increasing fatty acid oxidation in metabolic tissues. researchgate.netclinisciences.com Other PDEs, such as PDE3B and PDE10, also contribute to lipid metabolism and thermogenesis. clinisciences.comahajournals.org

Renal Function and Fluid-Electrolyte Balance

The cGMP signaling pathway plays a critical role in regulating renal function and maintaining fluid and electrolyte balance. physiology.orgscielo.broup.com Natriuretic peptides, including ANP, BNP, guanylin (B122020), and uroguanylin, bind to and activate particulate guanylyl cyclases (GC-A, GC-B, and GC-C) located in the kidney. physiology.orgphysiology.orgscielo.br Activation of these receptors leads to increased intracellular cGMP levels, which in turn mediate natriuretic, kaliuretic, and diuretic effects, promoting the excretion of sodium, potassium, and water. physiology.orgscielo.br

Specifically, GC-C, activated by guanylin and uroguanylin, is found in the intestines and kidneys and stimulates urinary and intestinal excretion of fluid and electrolytes. physiology.org cGMP, by activating PKG, can influence tubular transport mechanisms. scielo.br The NO-cGMP pathway also contributes to renal function, influencing vascular tone and potentially delaying the progression of chronic kidney disease. physiology.orgphysiology.org Drugs that elevate cGMP levels, such as sGC stimulators and PDE inhibitors, are being investigated for their potential therapeutic benefits in kidney diseases. physiology.orgphysiology.org Dopamine is also involved in the renal regulation of body fluid and electrolyte balance, and its effects can be mediated through mechanisms that interact with sodium transport. researchgate.net

cGMP Signaling in Plant Stress Responses and Development

cGMP is an important second messenger in plants, involved in various aspects of development and responses to abiotic and biotic stress. nih.govnih.govfrontiersin.orgresearchgate.netwhiterose.ac.uk Nitric oxide (NO)-mediated cGMP synthesis plays a role during pathogenic stress responses, stomata closure upon osmotic stress, and the development of adventitious roots. frontiersin.org While the NO-cGMP pathway is well-characterized in mammals, the specific enzymes involved in cGMP synthesis and degradation in plants are still being elucidated. frontiersin.org However, receptor proteins with guanylate cyclase activity have been identified in Arabidopsis thaliana, with at least one shown to be NO-dependent. frontiersin.org

cGMP signaling in plants has been shown to impact a multitude of functions, including the regulation of cation fluxes, particularly via cyclic nucleotide-gated channels (CNGCs), and in stomatal functioning. nih.govresearchgate.netwhiterose.ac.uk cGMP can influence stomatal closure induced by abscisic acid (ABA) or NO. whiterose.ac.uk Elevated cGMP levels have been detected in response to various stimuli, including phytohormones and stresses like salinity and osmotic stress. nih.govnih.govresearchgate.netwhiterose.ac.uk cGMP can also regulate the transcription of genes related to salinity stress and promote potassium uptake. researchgate.net Research indicates that cGMP can cause rapid changes in the phosphorylation status of root proteins, with affected proteins often associated with abiotic stress responses and the action of ABA. nih.govwhiterose.ac.uk The interaction between cyclic nucleotides (cAMP and cGMP), Ca²⁺, and phytohormones in regulating plant growth, development, and stress responses is an area of ongoing research. researchgate.net

Methodological Approaches in Cgmp Research

Quantitative and Real-Time cGMP Measurement Techniques

Accurately quantifying cGMP and observing its dynamics in real-time are crucial for understanding its function as a second messenger. Researchers have developed several powerful techniques to achieve this, each with distinct advantages.

Förster Resonance Energy Transfer (FRET)-Based Biosensors for Live Cell Imaging

Förster Resonance Energy Transfer (FRET)-based biosensors are genetically encoded tools that enable the visualization of cGMP dynamics in living cells and tissues with high spatial and temporal resolution. nih.govnih.govcloud-cme.com These biosensors are typically composed of a cGMP-binding domain, derived from proteins like cGMP-dependent protein kinase (PKG) or phosphodiesterases (PDEs), which is flanked by a pair of fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). mdpi.com

The principle of FRET relies on the distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. nih.gov In the absence of cGMP, the biosensor is in a conformation that allows for high FRET efficiency between the fluorescent protein pair. mdpi.com Upon cGMP binding, the biosensor undergoes a conformational change that alters the distance or orientation between the donor and acceptor, leading to a decrease in FRET. mdpi.com This change can be measured as a ratiometric signal of the two fluorescent emissions, providing a dynamic readout of intracellular cGMP concentrations. cloud-cme.com These biosensors have been instrumental in studying the compartmentalization of cGMP signaling within cells. mdpi.com

Table 1: Characteristics of FRET-Based cGMP Biosensors

| Feature | Description |

|---|---|

| Principle | Förster Resonance Energy Transfer (FRET) between two fluorescent proteins. |

| Mechanism | cGMP binding induces a conformational change, altering FRET efficiency. |

| Output | Ratiometric change in fluorescence intensity. |

| Application | Real-time imaging of cGMP dynamics in living cells. nih.govmdpi.com |

| Advantages | High spatial and temporal resolution, allows for study of subcellular signaling. nih.govmdpi.com |

Bioluminescence Resonance Energy Transfer (BRET)-Based Assays for cGMP Detection

Bioluminescence Resonance Energy Transfer (BRET) is another resonance energy transfer-based technique used for detecting cGMP. mdpi.comnih.gov BRET assays utilize a biosensor where a cGMP-binding domain is fused to a bioluminescent donor, such as Renilla luciferase (Rluc), and a fluorescent acceptor, like YFP. mdpi.comnuvucameras.com

Instead of external light excitation, the donor in a BRET system generates light through an enzymatic reaction with a substrate, like coelenterazine. nih.gov This energy can then be non-radiatively transferred to the acceptor if it is in close proximity, causing the acceptor to fluoresce. nuvucameras.com Similar to FRET sensors, the binding of cGMP induces a conformational change that alters the distance between the donor and acceptor, thus changing the BRET signal. mdpi.com BRET assays offer a high signal-to-noise ratio and are particularly well-suited for plate-based assays in drug discovery and high-throughput screening. mdpi.comnih.gov For instance, the FRET-based sensor cGES-DE5 was successfully converted into a BRET-based sensor named CYGYEL for robust cGMP detection in plate-based formats. mdpi.comnih.gov

Genetic Manipulation Techniques for cGMP Pathway Components

To understand the physiological function of the proteins involved in cGMP signaling, such as guanylyl cyclases, phosphodiesterases, and protein kinases, researchers employ genetic manipulation techniques to alter their expression in model organisms.

Gene Knockout and Knock-in Models for Functional Analysis

Gene knockout and knock-in models, particularly in mice, have been instrumental in dissecting the roles of cGMP pathway components. azolifesciences.combiocytogen.comgenetargeting.com A gene knockout involves the inactivation of a specific gene, leading to a loss of protein function. idtdna.com By observing the physiological and behavioral changes in the knockout animal, scientists can infer the function of the ablated gene. mit.edu For example, the analysis of cGMP-dependent protein kinase I (cGKI) knockout mice has been used to study the role of this kinase in vascular smooth muscle. nih.gov

Knock-in models involve the substitution of a gene with a modified version. azolifesciences.com This allows for the study of specific protein mutations or the expression of tagged proteins for visualization, providing a more nuanced analysis than a complete gene knockout. mit.edu These techniques have fundamentally transformed the ability to model human diseases and understand gene function in a systemic context. genetargeting.com

Conditional and Cell-Specific Gene Targeting Approaches

Constitutive gene knockouts can sometimes be lethal during embryonic development or can have complex phenotypes due to the gene's role in multiple tissues. cyagen.com Conditional and cell-specific gene targeting strategies overcome these limitations by allowing for the inactivation of a gene in a specific cell type or at a particular time. mit.edu

The most widely used system for this purpose is the Cre-LoxP recombination system. cyagen.combiocytogen.com In this approach, a critical part of the target gene is flanked by LoxP sites ("floxed"). These "floxed" mice are then bred with mice that express Cre recombinase, an enzyme that recognizes and excises the DNA between LoxP sites, under the control of a tissue-specific or inducible promoter. cyagen.com This results in the gene being knocked out only in the desired cells or at a specific developmental stage, enabling a precise investigation of gene function in a defined context. mit.edu

Pharmacological Modulation of cGMP Signaling Components

The ability to pharmacologically manipulate the components of the cGMP signaling cascade is fundamental to elucidating its function. This is achieved through the use of molecules that can either enhance or inhibit the synthesis, degradation, or direct action of cGMP.

Guanylyl Cyclase Activators and Stimulators

Guanylyl cyclases (GCs) are the enzymes responsible for synthesizing cGMP from guanosine (B1672433) triphosphate (GTP). They exist in two primary forms: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclases (pGCs), which are activated by natriuretic peptides (NPs).

Soluble Guanylyl Cyclase (sGC) Stimulators and Activators: These compounds directly target sGC to increase cGMP production. A key distinction is made between sGC stimulators and activators.

sGC Stimulators: These agents, such as riociguat (B1680643) and YC-1, act on the reduced, heme-containing form of sGC. Their action is independent of NO but is synergistically enhanced in its presence. They effectively increase the sensitivity of sGC to endogenous NO.

sGC Activators: This class of compounds, including cinaciguat, targets the oxidized, heme-free form of sGC, which is unresponsive to NO. This makes them particularly useful for studying cGMP signaling in pathological conditions associated with oxidative stress, where sGC may become oxidized and dysfunctional.

Natriuretic Peptide (NP) Analogs: Natriuretic peptides, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), are endogenous ligands for pGCs. In research, stable and potent synthetic analogs of these peptides are used to selectively activate their respective receptors (NPR-A and NPR-B) and stimulate cGMP production. These analogs are instrumental in dissecting the distinct physiological roles of the different NP-pGC-cGMP pathways.

| Class | Compound Example | Mechanism of Action | Target Enzyme State |

| sGC Stimulator | Riociguat | Directly stimulates sGC and enhances its sensitivity to nitric oxide. | Reduced (heme-containing) |

| sGC Activator | Cinaciguat | Directly activates sGC, bypassing the need for nitric oxide. | Oxidized (heme-free) |